molecular formula C11H14N2O3S B6480224 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 30059-38-2

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B6480224
CAS RN: 30059-38-2
M. Wt: 254.31 g/mol
InChI Key: QPCFWQBPVPLHKC-UHFFFAOYSA-N
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Description

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound. It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can be represented by the InChI code 1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,10,12,13) .


Chemical Reactions Analysis

The reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (THIQ) derivatives have attracted attention in medicinal chemistry due to their diverse pharmacological activities. Some of these include:

Agrochemicals and Pesticides

Tetrahydroquinoline derivatives, including THIQs, have applications in agrochemicals. They can serve as:

Photodynamic Therapy (PDT)

THIQ derivatives have been investigated as photosensitizers in PDT, a cancer treatment method that involves light activation of photosensitizing agents to selectively destroy tumor cells .

Dye Chemistry

Industrial Applications

Bioactive Natural Products

properties

IUPAC Name

1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFWQBPVPLHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

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